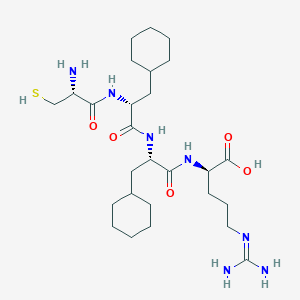
L-Cysteinyl-3-cyclohexyl-D-alanyl-3-cyclohexyl-L-alanyl-N~5~-(diaminomethylidene)-D-ornithine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Cysteinyl-3-cyclohexyl-D-alanyl-3-cyclohexyl-L-alanyl-N~5~-(diaminomethylidene)-D-ornithine is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This compound is notable for its complex structure, which includes multiple cyclohexyl groups and a diaminomethylidene moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinyl-3-cyclohexyl-D-alanyl-3-cyclohexyl-L-alanyl-N~5~-(diaminomethylidene)-D-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to activate carboxyl groups.
Deprotection Steps: Removing protecting groups from amino acids to allow for further coupling.
Cleavage from Resin: Using trifluoroacetic acid (TFA) to cleave the peptide from the resin and remove side-chain protecting groups.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale SPPS with automated peptide synthesizers. This allows for high-throughput synthesis and purification processes, ensuring consistency and purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The thiol group in the cysteine residue can undergo oxidation to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Disulfide Bonds: Formed from the oxidation of thiol groups.
Reduced Thiols: Resulting from the reduction of disulfide bonds.
Substituted Amino Acids: Formed through nucleophilic substitution reactions.
科学研究应用
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its interactions with proteins and enzymes.
Medicine: Potential therapeutic applications due to its unique structure and bioactivity.
Industry: Used in the development of peptide-based materials and coatings.
作用机制
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Generally, peptides can:
Bind to Receptors: Interact with cell surface receptors to modulate signaling pathways.
Inhibit Enzymes: Act as competitive or non-competitive inhibitors of enzymes.
Form Complexes: Bind to other biomolecules to form stable complexes.
相似化合物的比较
Similar Compounds
L-Cysteinyl-D-alanyl-L-alanyl-D-ornithine: Lacks the cyclohexyl groups and diaminomethylidene moiety.
L-Cysteinyl-3-cyclohexyl-D-alanyl-L-alanyl-D-ornithine: Similar but with fewer cyclohexyl groups.
Uniqueness
L-Cysteinyl-3-cyclohexyl-D-alanyl-3-cyclohexyl-L-alanyl-N~5~-(diaminomethylidene)-D-ornithine is unique due to its multiple cyclohexyl groups and the presence of a diaminomethylidene moiety, which may confer distinct chemical and biological properties.
属性
CAS 编号 |
849108-23-2 |
|---|---|
分子式 |
C27H49N7O5S |
分子量 |
583.8 g/mol |
IUPAC 名称 |
(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-cyclohexylpropanoyl]amino]-3-cyclohexylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C27H49N7O5S/c28-19(16-40)23(35)33-21(14-17-8-3-1-4-9-17)25(37)34-22(15-18-10-5-2-6-11-18)24(36)32-20(26(38)39)12-7-13-31-27(29)30/h17-22,40H,1-16,28H2,(H,32,36)(H,33,35)(H,34,37)(H,38,39)(H4,29,30,31)/t19-,20+,21+,22-/m0/s1 |
InChI 键 |
PTRHSMFHVJJROP-CBPXPLCBSA-N |
手性 SMILES |
C1CCC(CC1)C[C@@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H](CC2CCCCC2)NC(=O)[C@H](CS)N |
规范 SMILES |
C1CCC(CC1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC2CCCCC2)NC(=O)C(CS)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


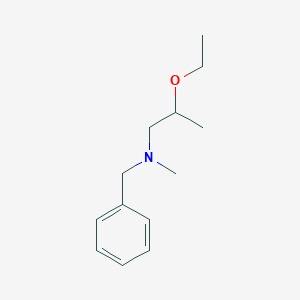
![{[3-(2,4,6-Trimethylphenyl)prop-2-yn-1-yl]oxy}acetic acid](/img/structure/B14191056.png)
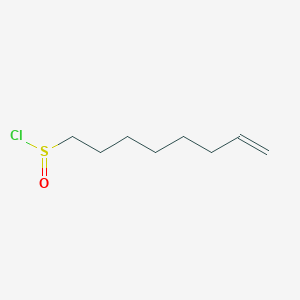
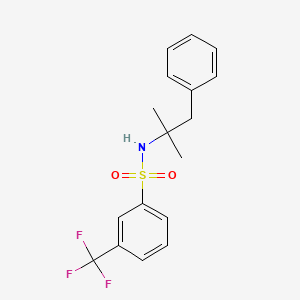
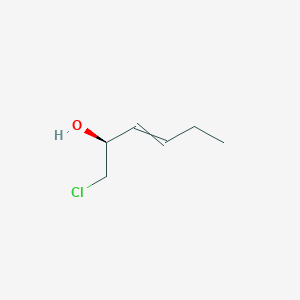
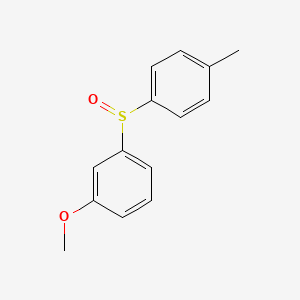
![N-[4-(Diphenylmethylidene)cyclohexyl]acetamide](/img/structure/B14191081.png)
![3-(1-Methyl-1H-pyrazol-4-yl)-5-propyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14191082.png)

![9-(2,6-dimethylphenyl)-4-methylsulfonyl-1,3,5,9,11-pentazatetracyclo[8.7.0.02,7.012,17]heptadeca-2,4,6,10,12,14,16-heptaen-8-one](/img/structure/B14191090.png)
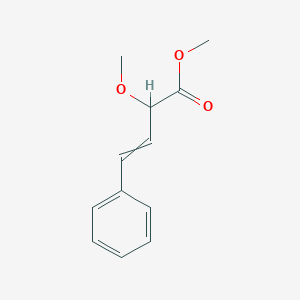
![2-(Benzylsulfanyl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]propan-1-amine](/img/structure/B14191119.png)

![1-Benzyl-2-[(benzyloxy)methyl]benzene](/img/structure/B14191142.png)
